molecular formula C16H13NO3 B1392005 Ethyl 5-(4-isoquinolyl)-2-furoate CAS No. 1187163-50-3

Ethyl 5-(4-isoquinolyl)-2-furoate

Cat. No. B1392005
M. Wt: 267.28 g/mol
InChI Key: JFBSBPLDOBRMKN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-isoquinolyl)-2-furoate, also known as EF-24, is a synthetic compound that has been used in a variety of scientific applications. It has been studied for its potential therapeutic benefits, as well as its biochemical and physiological effects. EF-24 is a member of the class of compounds known as isoquinolyl furoates, which are derivatives of the naturally occurring compound furoic acid. EF-24 has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as an antioxidant.

Scientific research applications

  • Copolyesters with Bio-Based Furanic Units: A study by Abid, Kamoun, Gharbi, and Fradet (2008) demonstrates the use of a monomer derived from bio-based ethyl 2-furoate in creating copolyesters containing both terephthalate and furoate units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Glycosidase Inhibitory Activities: Moreno‐Vargas, Robina, Demange, and Vogel (2003) synthesized derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, demonstrating their inhibitory activity towards various commercially available glycosidases. This suggests potential applications in biochemistry and pharmacology (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Insecticidal Ester Synthesis: Research by Elliott, Janes, and Pearson (1971) on the synthesis of 5-aralkyl-3-furoates and 3-thenoates, intermediates in creating insecticidal esters, showcases potential applications in agriculture and pest control (Elliott, Janes, & Pearson, 1971).

  • Functionalized Furan-2-one Derivatives: Sobenina et al. (2011) explored the synthesis of functionalized furan-2-one derivatives from ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, indicating potential in organic synthesis and chemical engineering (Sobenina et al., 2011).

  • Palladium-Catalyzed Heteroarylations: A study by Fu, Zhao, Bruneau, and Doucet (2012) on the palladium-catalyzed direct arylation of heteroaromatics using esters, including methyl 5-bromo-2-furoate, reveals applications in the field of catalysis and organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Corrosion Inhibition of Mild Steel: Khaled's (2010) research on the use of furan derivatives, such as ethyl 2-furoate, as corrosion inhibitors for mild steel in acidic mediums, showcases applications in materials science and engineering (Khaled, 2010).

properties

IUPAC Name

ethyl 5-isoquinolin-4-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBSBPLDOBRMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-isoquinolyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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